molecular formula C18H25Cl2NO3S B2876170 3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1795298-37-1

3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2876170
CAS No.: 1795298-37-1
M. Wt: 406.36
InChI Key: FUXGYEYUEJIWPB-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a dichlorophenyl group linked to a piperidine sulfonyl scaffold, is characteristic of compounds designed to interact with specific biological targets. Piperidine and piperazine derivatives are prevalent in pharmaceutical research due to their versatile binding properties, often serving as key scaffolds in molecules that modulate central nervous system (CNS) targets . For instance, structurally related compounds containing the piperidine moiety have demonstrated potent activity as inverse agonists of the histamine H3 receptor, which is a validated target for promoting wakefulness and enhancing cognitive function . Other piperazine-based compounds have shown valuable antidepressant and anxiolytic-like activities in preclinical models, interacting with serotonergic, noradrenergic, and dopaminergic pathways . Furthermore, the isobutylsulfonyl functional group is a notable structural feature often associated with modulating a compound's physicochemical properties and its interaction with enzymatic sites, as seen in various patented therapeutic agents . This compound is provided exclusively for research purposes in laboratory studies. It is intended for in vitro analysis and not for diagnostic, therapeutic, or any other human or veterinary use. Researchers exploring structure-activity relationships (SAR), neuropharmacology, and the development of novel therapeutic agents for CNS disorders will find this high-purity compound to be a valuable investigative tool.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25Cl2NO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-16(19)17(20)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXGYEYUEJIWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1795298-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H25_{25}Cl2_2NO3_3S, with a molecular weight of 406.36 g/mol. The structure features a dichlorophenyl group and a piperidine derivative with an isobutylsulfonyl substituent, which may influence its biological activity.

PropertyValue
Molecular FormulaC18_{18}H25_{25}Cl2_2NO3_3S
Molecular Weight406.36 g/mol
CAS Number1795298-37-1

Pharmacological Effects

Research indicates that compounds similar to 3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one exhibit various pharmacological activities, particularly in the central nervous system (CNS). These activities include:

  • Antidepressant Effects : Studies suggest that certain piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • Anxiolytic Properties : Compounds with similar structures have shown potential in reducing anxiety-like behaviors in animal models, possibly through GABAergic mechanisms .

The exact mechanisms of action for 3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors, which play significant roles in mood regulation and anxiety response .
  • Inhibition of Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts .

Study on Psychoactive Substances

A study published in PMC examined the detection and characterization of psychoactive substances from drug users. It highlighted the importance of continuous monitoring of new psychoactive substances (NPS), including those structurally related to 3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one. The study utilized advanced analytical techniques such as LC-MS and NMR to identify these compounds effectively .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on several piperidine derivatives to assess their biological activities. The findings suggested that compounds with similar structural motifs exhibited varying degrees of efficacy in modulating CNS-related pathways. This underscores the potential therapeutic applications of 3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one in treating mood disorders .

Comparison with Similar Compounds

AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Key Features :
    • Dichlorophenyl and iodophenyl substituents enhance CB1 receptor binding.
    • Piperidine-carboxamide group stabilizes receptor interactions via hydrogen bonding .
  • Pharmacology :
    • CB1 receptor inverse agonist (Ki = 8.49 nM) with high selectivity over CB2 .
    • Used extensively in studies of appetite regulation and addiction .
  • Comparison :
    • The target compound lacks the pyrazole core of AM251 but shares the dichlorophenyl and piperidine motifs. The isobutylsulfonyl group may reduce metabolic oxidation compared to AM251’s carboxamide .

SR142801 ((S)-N-(1-[3-{1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide)

  • Key Features :
    • Dichlorophenyl-piperidine core with a benzoyl group and acetamide tail.
    • Designed for NK1 receptor antagonism .
  • Pharmacology :
    • High affinity for NK1 receptors (IC50 < 1 nM), implicated in emesis and pain pathways .
  • Comparison: Both compounds feature 3,4-dichlorophenyl-piperidine scaffolds. However, SR142801’s benzoyl and acetamide groups confer NK1 selectivity, whereas the target compound’s isobutylsulfonyl group may favor cannabinoid or sulfonylurea receptor interactions.

Rimonabant (SR141716A)

  • Key Features :
    • Dichlorophenyl-pyrazole-carboxamide structure with a piperidine ring .
  • Pharmacology :
    • CB1 inverse agonist (Ki = 6.4 nM); approved for obesity before withdrawal due to psychiatric side effects .
  • The isobutylsulfonyl group may enhance solubility compared to rimonabant’s carboxamide.

Structural Comparison Table

Compound Molecular Weight Key Structural Features Receptor Affinity Functional Role
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one ~450.3* 3,4-Dichlorophenyl, isobutylsulfonyl-piperidine, propan-1-one Not reported (hypothetical) Potential CB1/NK1 modulator
AM251 523.7 2,4-Dichlorophenyl, 4-iodophenyl, pyrazole-carboxamide CB1 Ki = 8.49 nM CB1 inverse agonist
SR142801 ~600.0* 3,4-Dichlorophenyl, benzoyl-piperidine, acetamide NK1 IC50 < 1 nM NK1 antagonist
Rimonabant 463.8 2,4-Dichlorophenyl, pyrazole-carboxamide CB1 Ki = 6.4 nM CB1 inverse agonist

*Calculated based on structural formula.

Key Research Findings

Role of Dichlorophenyl Groups: The 3,4-dichlorophenyl moiety enhances receptor binding affinity in cannabinoid ligands by filling hydrophobic pockets in CB1’s orthosteric site . In SR142801, this group contributes to NK1 receptor antagonism by mimicking endogenous peptide motifs .

Impact of Piperidine Modifications :

  • Sulfonyl groups (e.g., isobutylsulfonyl) improve metabolic stability compared to carboxamides (AM251, rimonabant) by resisting enzymatic hydrolysis .
  • Piperidine ring substitutions dictate receptor selectivity; bulkier groups (e.g., benzoyl in SR142801) favor NK1 over CB1 .

Functional Implications :

  • Compounds with propan-1-one backbones (e.g., the target molecule) may exhibit prolonged half-lives due to reduced oxidative metabolism compared to pyrazole-based analogs .

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